Tert-butyl 3-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate
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Overview
Description
Mechanism of Action
Target of Action
It is known that this compound is a next-generation, water-soluble ligand for the copper (i)-catalyzed azide-alkyne cycloaddition (cuaac) . This suggests that its primary targets could be biological molecules that undergo azide-alkyne cycloaddition reactions.
Mode of Action
The compound accelerates reaction rates in the CuAAC process This suggests that it may interact with its targets by facilitating the formation of triazole rings, a common structure in many biologically active compounds
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Triazole Core: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable carbonyl compound.
Introduction of the Azetidine Ring: The azetidine ring is introduced through a nucleophilic substitution reaction.
Tert-Butylation: The final step involves the tert-butylation of the azetidine ring to yield the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the triazole ring to its oxidized form.
Reduction: Reduction of the triazole ring or other functional groups.
Substitution: Replacement of hydrogen atoms or other substituents on the triazole or azetidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Nucleophiles like alkyl halides, amines, and alcohols are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized triazoles, reduced triazoles, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole core makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of tert-butyl 3-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate include its use as a ligand in biological assays and as a precursor for bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Tert-butyl 3-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
Tert-butyl 3-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate: Similar structure but with different substituents on the triazole ring.
Uniqueness: this compound is unique due to its specific combination of the triazole and azetidine rings, which provides distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique structure make it a valuable compound in research and development.
Properties
IUPAC Name |
tert-butyl 3-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-11(2,3)18-10(17)15-5-7(6-15)8-12-13-9(16)14(8)4/h7H,5-6H2,1-4H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNYLBBIDZOSRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NNC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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